molecular formula C10H12N2O4 B1623924 4-[(2-nitrophenyl)amino]butanoic Acid CAS No. 56636-90-9

4-[(2-nitrophenyl)amino]butanoic Acid

Cat. No.: B1623924
CAS No.: 56636-90-9
M. Wt: 224.21 g/mol
InChI Key: AXVZVHGJXZEPLP-UHFFFAOYSA-N
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Description

Contextualizing the Butanoic Acid Backbone in Organic Chemistry

Butanoic acid, also known as butyric acid, is a four-carbon carboxylic acid that serves as a fundamental building block in organic chemistry. wikipedia.org Its basic structure consists of a three-carbon chain attached to a carboxyl group (-COOH). This functional group is a site of rich chemical reactivity, readily undergoing reactions such as esterification and amidation. The butanoic acid framework is also a key feature in biologically significant molecules, most notably gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. nih.gov The presence of the butanoic acid backbone in 4-[(2-nitrophenyl)amino]butanoic acid suggests that it could be explored as a GABA analog or derivative, potentially interacting with GABA receptors. nih.govmdpi.com The flexibility of the four-carbon chain allows for various conformations, which can be crucial for binding to biological targets.

Significance of the Nitrophenyl and Amino Moieties in Compound Design

The amino moiety (-NH-) acts as a linker connecting the butanoic acid and nitrophenyl parts of the molecule. In drug design, incorporating amino groups or amino acid fragments can be a strategic move to enhance properties such as solubility, permeability, and bioavailability. acs.org Amino groups can also participate in hydrogen bonding, a key interaction in drug-receptor binding. The secondary amine in this compound provides a site for further chemical modification, allowing for the synthesis of a library of related compounds with potentially diverse activities.

Overview of Research Trajectories for Related Chemical Entities

While specific research on this compound is not extensively documented, the research trajectories of related chemical entities offer valuable insights into its potential. For instance, derivatives of GABA are a major focus of pharmaceutical research, with many developed as anticonvulsants, anxiolytics, and muscle relaxants. mdpi.com Research in this area often involves modifying the GABA structure to improve its ability to cross the blood-brain barrier and to enhance its specificity for different GABA receptor subtypes. nih.gov

Furthermore, numerous studies have explored the synthesis and biological evaluation of nitrophenyl derivatives for various applications. For example, N-nitrophenyl compounds have been designed and synthesized as potential herbicides by targeting specific enzymes. nih.gov In other research, nitrophenyl groups have been incorporated into molecules to act as photolabile protecting groups, which can be removed with light to release an active compound at a specific time and location. acs.org The synthesis of various aminodiphenylamine derivatives, which share the amino-phenyl linkage with the target compound, has also been explored for their antioxidant and antimicrobial properties. nih.gov These research directions suggest that this compound could be a valuable intermediate or target molecule in the development of new therapeutic agents or research tools.

Detailed Research Findings

Given the limited direct research on this compound, this section will present relevant findings on its constituent moieties and closely related compounds to infer its potential properties and areas for future investigation.

Moiety/Related CompoundKey Properties & Research FindingsPotential Relevance to this compound
Butanoic Acid - Fundamental four-carbon carboxylic acid. wikipedia.org- The carboxyl group is a versatile site for chemical reactions. - Forms the backbone of the inhibitory neurotransmitter GABA. nih.gov- The butanoic acid portion provides a flexible chain and a reactive handle for further synthesis.- Suggests potential for interaction with GABAergic systems.
Nitrophenyl Group - Strong electron-withdrawing properties influencing molecular electronics. scispace.com- The ortho-position of the nitro group can lead to intramolecular hydrogen bonding. quora.com- Can be metabolically reduced, which can be linked to biological activity or toxicity. researchgate.net- Used as a photolabile protecting group in organic synthesis. acs.org- The nitrophenyl group likely influences the acidity of the carboxylic acid and the basicity of the amine.- The ortho-nitro group may enforce a specific conformation, which could be important for biological activity.- Could be a target for bioreductive activation.- Potential for use in photochemically-controlled release applications.
Amino Moiety - Used in drug design to improve solubility and bioavailability. acs.org- Acts as a linker and a site for hydrogen bonding.- The amino linker connects the two key fragments and can participate in binding interactions.- Provides a point for further derivatization to create a library of compounds.
GABA Derivatives - Widely researched as central nervous system depressants. - Modifications aim to improve blood-brain barrier penetration and receptor specificity. nih.gov- Suggests a primary research trajectory for this compound would be in neuroscience, exploring its potential as a GABA analog.
Nitrophenyl Amino Acid Derivatives - Synthesized and evaluated for various biological activities, including herbicidal and antimicrobial effects. nih.govnih.gov- Provides a framework for the potential biological screening of this compound against a range of targets.

Properties

IUPAC Name

4-(2-nitroanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-10(14)6-3-7-11-8-4-1-2-5-9(8)12(15)16/h1-2,4-5,11H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVZVHGJXZEPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427690
Record name 4-[(2-nitrophenyl)amino]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56636-90-9
Record name 4-[(2-nitrophenyl)amino]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 2 Nitrophenyl Amino Butanoic Acid

Direct Synthesis Approaches

Direct methods offer an efficient route to the target molecule, often involving either the formation of the amine bond or the modification of the phenyl ring as the final key transformation.

A primary and straightforward method for synthesizing 4-[(2-nitrophenyl)amino]butanoic acid involves the nucleophilic substitution reaction between 2-nitroaniline (B44862) and a butanoic acid derivative. Typically, this involves reacting 2-nitroaniline with a 4-halobutanoic acid ester, such as ethyl 4-bromobutanoate. The reaction proceeds via an SN2 mechanism where the amino group of 2-nitroaniline attacks the electrophilic carbon bearing the halogen.

This process is generally carried out in the presence of a base, like potassium carbonate, to neutralize the hydrohalic acid byproduct. The subsequent step involves the hydrolysis of the resulting ester, ethyl 4-[(2-nitrophenyl)amino]butanoate, to yield the final carboxylic acid. This hydrolysis can be achieved under either acidic or basic conditions.

Table 1: Amination Reaction Overview

Reactant 1Reactant 2Key ReagentsIntermediate ProductFinal Product
2-NitroanilineEthyl 4-bromobutanoateK₂CO₃, Solvent (e.g., DMF)Ethyl 4-[(2-nitrophenyl)amino]butanoateThis compound

An alternative direct strategy is the nitration of a pre-formed N-phenylbutanoic acid scaffold. Starting with 4-(phenylamino)butanoic acid, a nitro group can be introduced onto the aromatic ring through electrophilic aromatic substitution. The standard nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺).

The amino group (-NH-) is an ortho-, para-directing group. Therefore, this reaction will produce a mixture of isomers: this compound and 4-[(4-nitrophenyl)amino]butanoic acid. The separation of these positional isomers is necessary and often poses a significant purification challenge, typically requiring chromatographic techniques. Careful control of reaction conditions is crucial to prevent over-nitration. A described synthesis of a related compound, 2-(4-nitrophenyl)butyric acid, involves the nitration of 2-phenylbutyric acid using a mixture of nitric and acetic acid in sulfuric acid at temperatures kept below 0°C.

Indirect Synthesis via Precursors and Intermediates

Indirect routes build the molecule in a more stepwise fashion, often utilizing versatile intermediates that allow for greater control and flexibility in the synthesis.

This approach uses a butyronitrile (B89842) derivative as a key intermediate. The synthesis can commence with the alkylation of 2-nitroaniline with 4-chlorobutyronitrile (B21389) to form 4-[(2-nitrophenyl)amino]butyronitrile. This intermediate is then subjected to hydrolysis to convert the nitrile functional group (-CN) into a carboxylic acid (-COOH).

The hydrolysis of the nitrile can be performed under harsh acidic or basic conditions, typically requiring heat. Acid-catalyzed hydrolysis with aqueous mineral acids like HCl or H₂SO₄, or base-catalyzed hydrolysis with aqueous NaOH or KOH, will effectively yield the desired carboxylic acid product. For example, the synthesis of a related compound, 2-(4-nitrophenyl)butyric acid, has been achieved through the nitration of α-phenylbutyronitrile, followed by hydrolysis of the resulting 2-(4-nitrophenyl)butyronitrile. chemicalbook.com

Table 2: Synthesis via Butyronitrile Intermediate

StepStarting MaterialReagent(s)Intermediate/Product
1. Alkylation2-Nitroaniline & 4-ChlorobutyronitrileBase (e.g., Na₂CO₃)4-[(2-nitrophenyl)amino]butyronitrile
2. Hydrolysis4-[(2-nitrophenyl)amino]butyronitrileH₂O, H⁺ or OH⁻, HeatThis compound

More complex, multi-step syntheses can begin with amino-substituted phenyl precursors. These methods offer high specificity but require more synthetic steps, including protection and deprotection sequences. A hypothetical route could start with a protected aniline, which is first coupled with a butanoic acid derivative. The protecting group is then removed, and the exposed amino group is transformed into a nitro group.

This transformation can be accomplished via a Sandmeyer reaction. The primary aromatic amine is first converted to a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid. The resulting diazonium salt is then treated with a solution of sodium nitrite and a copper catalyst, which facilitates the replacement of the diazonium group with a nitro group. The final step would be the deprotection of the carboxylic acid, if it was initially protected as an ester.

Stereoselective Synthetic Routes

The development of stereoselective routes to produce enantiomerically pure forms of this compound is a sophisticated area of synthesis. While specific, established methods for this exact compound are not widely published, general principles of asymmetric synthesis can be applied.

One potential strategy is the use of enzymatic resolution. A racemic mixture of an ester precursor, such as ethyl 4-[(2-nitrophenyl)amino]butanoate, could be treated with a lipase. Lipases can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the ester to the carboxylic acid while leaving the other enantiomer largely unreacted. This allows for the separation of the resulting acid from the unhydrolyzed ester, yielding access to both enantiomers. The hydrolysis of p-nitrophenyl esters is a reaction known to be catalyzed by various enzymes and can be influenced by reaction conditions. researchgate.netmdpi.com

Another approach involves the asymmetric reduction of a prochiral precursor. For instance, a suitable keto-acid derivative could undergo asymmetric hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. This could set the stereocenter early in the synthesis, which is then carried through to the final product.

Enantioselective and Diastereoselective Synthesis

The creation of specific stereoisomers of this compound is crucial for its potential applications, particularly in pharmacology, where biological activity is often stereospecific. Enantioselective and diastereoselective syntheses aim to produce a single enantiomer or diastereomer, respectively.

One common strategy involves the use of a chiral pool, starting from a readily available enantiomerically pure compound. For instance, (S)-serine can be used as a starting material for the enantiospecific synthesis of related amino acids. researchgate.net A similar approach could be envisioned for this compound, where a chiral precursor containing the butanoic acid backbone is coupled with 2-nitroaniline.

Another approach is asymmetric catalysis, where a chiral catalyst directs the formation of the desired stereoisomer. While specific examples for this compound are not prevalent in the literature, methods developed for similar structures, such as the synthesis of chiral 1,4-benzodiazepin-3-ones, utilize organocatalytic asymmetric [4+3]-cycloaddition reactions. mdpi.com This highlights the potential for developing a catalytic asymmetric synthesis for the target molecule.

Diastereoselective synthesis often involves the reaction of a prochiral substrate with a chiral reagent or auxiliary, leading to the preferential formation of one diastereomer. For example, in the synthesis of substituted chromenopyrrolidinones from amino acid-derived nitriles, varying degrees of stereoselectivity were achieved. aalto.fi This suggests that a diastereoselective approach to this compound could be developed by carefully selecting the chiral starting materials and reaction conditions.

Table 1: Comparison of Enantio- and Diastereoselective Synthesis Strategies

StrategyDescriptionPotential Application to this compound
Chiral Pool Synthesis Utilizes readily available enantiomerically pure starting materials.Starting from a chiral C4 building block like a derivative of aspartic or malic acid.
Asymmetric Catalysis Employs a chiral catalyst to control the stereochemical outcome of a reaction.A chiral transition metal catalyst or an organocatalyst could be used in the key bond-forming step.
Diastereoselective Synthesis Creates a new stereocenter under the influence of an existing one.Reaction of a chiral amine with a prochiral butanoic acid derivative.

Chiral Auxiliary and Catalytic Methods

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. nih.gov After the desired stereocenter is created, the auxiliary is removed. Pseudoephenamine is an example of a versatile chiral auxiliary used in asymmetric alkylation reactions to produce enantiomerically enriched carboxylic acids. nih.gov For the synthesis of this compound, a chiral auxiliary could be attached to the butanoic acid moiety to control the stereochemistry of the amino group introduction.

Catalytic methods offer a more atom-economical approach to asymmetric synthesis. Both metal-based and organocatalysts have been extensively used. For instance, the enantioselective synthesis of amino acids has been achieved using peptide-based catalysts. yale.edu In the context of this compound, a key step could be the asymmetric reduction of an enamine precursor or an asymmetric amination of a suitable keto acid, mediated by a chiral catalyst.

The development of catalytic methods for similar transformations, such as the synthesis of indobufen (B1671881) from 2-(4-nitrophenyl)butyric acid, involves catalytic reduction using palladium on carbon (Pd/C). researchgate.net While not an asymmetric process in this specific example, the use of chiral ligands with such catalysts could induce enantioselectivity.

Table 2: Chiral Auxiliary vs. Catalytic Methods for Asymmetric Synthesis

MethodAdvantagesDisadvantages
Chiral Auxiliary High stereoselectivity, well-established methods.Requires additional steps for attachment and removal, not atom-economical.
Catalytic Methods High efficiency, atom-economical, catalyst can be recycled.Catalyst development can be challenging, may require specific conditions.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the selection of an appropriate catalyst.

Solvent Effects and Temperature Dependence

The solvent can significantly influence reaction rates and selectivity. For the synthesis of related compounds, a variety of solvents have been employed. For example, in the synthesis of indobufen, methanol (B129727) is used as a solvent for the esterification and subsequent reduction steps. researchgate.net The choice of solvent can affect the solubility of reactants, the stability of intermediates, and the energy barrier of the transition state.

Temperature is another critical factor. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts and decomposition of the product. In the synthesis of indobufen, the hydrolysis step is carried out at a controlled temperature of 35-40°C to ensure a high yield of the final product. researchgate.net The optimal temperature for the synthesis of this compound would need to be determined empirically for each specific reaction step.

Catalyst Selection and Reaction Efficiency

The choice of catalyst is paramount for achieving high reaction efficiency. In many syntheses of related nitro compounds, a reduction of the nitro group is a key step. The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been studied with various catalysts, highlighting the importance of the catalyst in achieving a high conversion rate. mdpi.com For the synthesis of this compound, if a reductive amination pathway is chosen, the selection of the reduction catalyst (e.g., Pd/C, Raney Nickel) and the reaction conditions (e.g., hydrogen pressure) would be critical. researchgate.netgoogle.com

The efficiency of the catalyst can also be influenced by the presence of promoters or co-catalysts. The goal is to achieve a high turnover number and turnover frequency, which translates to a more efficient and cost-effective process.

Table 3: Factors Affecting Reaction Optimization

ParameterInfluence on ReactionExample from Related Syntheses
Solvent Affects solubility, reaction rate, and selectivity.Methanol used in the synthesis of indobufen. researchgate.net
Temperature Influences reaction rate and byproduct formation.Controlled temperature of 35-40°C for hydrolysis in indobufen synthesis. researchgate.net
Catalyst Determines reaction pathway, rate, and selectivity.Pd/C used for nitro group reduction. researchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact of chemical processes. This includes using less hazardous chemicals, designing energy-efficient processes, and preventing waste generation.

In the context of synthesizing this compound, several green chemistry principles can be applied. The use of catalytic methods, as discussed earlier, is inherently greener than stoichiometric reagents as it reduces waste. The development of recyclable catalysts, such as the magnetic CuFe5O8 nanoparticles used for the reduction of 4-nitrophenol, is a significant step towards sustainable synthesis. mdpi.com

Solvent selection is another key aspect of green chemistry. The use of environmentally benign solvents, such as water or ethanol, is preferred over hazardous organic solvents. mdpi.com Furthermore, minimizing the number of synthetic steps through the design of cascade or one-pot reactions can significantly reduce waste and energy consumption. A metal-free reductive amination/condensation cascade has been reported for the synthesis of indobufen, which simplifies the process and post-treatment procedures. researchgate.net

The principles of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, can be addressed by carefully designing the synthetic route. For example, addition reactions are generally more atom-economical than substitution or elimination reactions.

Chemical Reactivity and Transformation Studies of 4 2 Nitrophenyl Amino Butanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes several important transformations, including esterification, amidation, and decarboxylation.

Esterification:

The conversion of 4-[(2-nitrophenyl)amino]butanoic acid to its corresponding esters can be efficiently achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com For instance, the esterification of butanoic acid with various alcohols proceeds under these conditions to yield the corresponding alkyl butanoates. quora.com

A general representation of the Fischer esterification of this compound is as follows:

Reaction: this compound + R-OH (Alcohol) ⇌ 4-[(2-nitrophenyl)amino]butanoate (Ester) + H₂O

Catalyst: H₂SO₄ or HCl

The synthesis of related compounds, such as 2-(4-nitrophenyl)butyric acid and its subsequent conversion to the methyl ester, has been documented, underscoring the feasibility of this transformation for nitro-substituted phenylalkanoic acids. epa.gov

Amidation:

The carboxylic acid functionality can also be converted into an amide. This is typically achieved by first converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine. The reaction of an acyl chloride with a primary or secondary amine is a rapid and high-yielding process that forms a stable amide bond. libretexts.org

The two-step process for the amidation of this compound would involve:

Activation: Reaction with a chlorinating agent like thionyl chloride (SOCl₂) to form 4-[(2-nitrophenyl)amino]butanoyl chloride.

Amination: Subsequent reaction of the acyl chloride with a primary or secondary amine (R'R''NH) to yield the corresponding N-substituted 4-[(2-nitrophenyl)amino]butanamide.

Reaction Stage Reagents Product
Esterification Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Alkyl 4-[(2-nitrophenyl)amino]butanoate
Amidation (via Acyl Chloride) 1. SOCl₂2. Amine (R'R''NH)N,N-disubstituted 4-[(2-nitrophenyl)amino]butanamide

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group as carbon dioxide (CO₂). wikipedia.org While simple carboxylic acids are generally resistant to decarboxylation, the reaction is facilitated in molecules containing specific structural features, such as β-keto acids or α-amino acids. wikipedia.org The decarboxylation of α-amino acids is a fundamental process in biochemistry, often catalyzed by enzymes to produce amines. nih.gov For example, glutamic acid undergoes enzymatic decarboxylation to form γ-aminobutyric acid (GABA), a key neurotransmitter. nih.govacs.org

The decarboxylation of this compound, which is a γ-amino acid, is expected to be more challenging than for α-amino acids under typical laboratory conditions. However, under forcing conditions, such as high temperatures or in the presence of specific catalysts, decarboxylation could potentially occur to yield N-(2-nitrophenyl)propan-1-amine. Modern synthetic methods, such as photoredox catalysis, have also enabled the decarboxylative arylation of α-amino acids, highlighting the potential for innovative approaches to C-C bond formation via decarboxylation. nih.gov

Substrate Type Ease of Decarboxylation Typical Product
β-Keto AcidsReadily decarboxylates upon heatingKetone
α-Amino AcidsCan be decarboxylated (often enzymatically)Amine
This compound Requires more forcing conditionsN-(2-nitrophenyl)propan-1-amine

Reactions of the Secondary Amine Group

The secondary amine in this compound is a nucleophilic center and can participate in a variety of reactions, including acylation, alkylation, and the formation of coordination complexes.

Acylation:

The secondary amine can undergo acylation with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives. libretexts.orgyoutube.com This reaction introduces an acyl group onto the nitrogen atom. However, the nucleophilicity of the amine in this compound is significantly reduced by the electron-withdrawing effect of the ortho-nitro group on the phenyl ring. Studies on the acetylation of nitroanilines have shown that the strong deactivating nature of the nitro substituent can inhibit or prevent acylation under standard conditions. nih.gov Therefore, more reactive acylating agents or forcing reaction conditions may be necessary to achieve efficient acylation of the secondary amine in the target molecule.

Alkylation:

Alkylation of the secondary amine involves the introduction of an alkyl group, typically via reaction with an alkyl halide. libretexts.org Similar to acylation, the reduced nucleophilicity of the nitrogen atom presents a challenge. Direct alkylation of amines can also lead to mixtures of products and the formation of ammonium (B1175870) salts. libretexts.org However, specialized methods, such as phase-transfer catalysis using chiral quaternary ammonium salts, have been employed for the enantioselective alkylation of related compounds. buchler-gmbh.com

Reaction Reagent Product Considerations
Acylation Acid Chloride (R-COCl) or Anhydride ((RCO)₂O)N-acyl-4-[(2-nitrophenyl)amino]butanoic acidReduced amine nucleophilicity due to the nitro group may require forcing conditions. nih.gov
Alkylation Alkyl Halide (R-X)N-alkyl-4-[(2-nitrophenyl)amino]butanoic acidReduced amine nucleophilicity; potential for over-alkylation. libretexts.org

Amino acids are excellent ligands for transition metals, typically coordinating in a bidentate fashion through the amino and carboxylate groups to form stable chelate rings. wikipedia.org The presence of the nitrophenyl group in this compound introduces additional possibilities for coordination. The nitro group itself can act as a ligand, coordinating to a metal center through either one of its oxygen atoms (nitrito) or the nitrogen atom (nitro). nih.govwikipedia.org

The coordination chemistry of related nitro-substituted ligands has been explored. For example, nitronyl-nitroxide ligands derived from o-vanillin, which contains a nitro group, have been used to synthesize various metal complexes, including mononuclear and polymeric structures with interesting magnetic properties. mdpi.com It is plausible that this compound could form complexes with transition metals, potentially acting as a bidentate N,O-ligand or even a tridentate ligand involving the nitro group, depending on the metal ion and reaction conditions.

Reactions of the Nitrophenyl Moiety

The most significant reaction of the nitrophenyl group is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is of great synthetic importance as it converts a strongly electron-withdrawing and meta-directing group into a strongly electron-donating and ortho, para-directing group. masterorganicchemistry.com

A variety of reducing agents can be employed for this purpose, offering a degree of chemoselectivity. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com Raney nickel is often preferred when the molecule contains halogen substituents that could be removed by Pd/C. commonorganicchemistry.com

Metal/Acid Reduction: Using a metal such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The Sn/HCl system is a classic and effective method for this reduction. scispace.com

The reduction of the nitro group in this compound would yield 4-[(2-aminophenyl)amino]butanoic acid, a diamino-substituted butanoic acid derivative.

Reducing Agent Conditions Selectivity Notes
H₂/Pd/CCatalytic hydrogenationHighly efficient; may also reduce other functional groups like alkenes or remove halogens. commonorganicchemistry.com
H₂/Raney NickelCatalytic hydrogenationUseful for substrates with halogen substituents. commonorganicchemistry.com
Sn/HClMetal in acidic mediumClassic method for nitro group reduction. youtube.comscispace.com
Fe/HCl or Fe/CH₃COOHMetal in acidic mediumA milder and often more selective alternative to Sn/HCl. masterorganicchemistry.com
Zn/NH₄ClMetal with a neutral saltCan be used for the reduction of nitro groups to hydroxylamines. wikipedia.org

Reduction of the Nitro Group to Amino or Hydroxylamino

The reduction of the nitro group on the aromatic ring is a pivotal transformation, as it significantly alters the electronic properties and reactivity of the molecule. The conversion of the electron-withdrawing nitro group to an electron-donating amino group can be achieved through various established methods. masterorganicchemistry.comwikipedia.org

Commonly employed techniques for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.com Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with a source of hydrogen gas is a highly effective method for converting nitroarenes to anilines. masterorganicchemistry.comwikipedia.org Another widely used approach involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). masterorganicchemistry.com For instance, the use of tin(II) chloride is a known method for nitro group reduction. scispace.com

The reduction can also be controlled to yield the corresponding hydroxylamine (B1172632) derivative. This partial reduction can be accomplished using specific reagents and conditions, such as zinc dust in the presence of ammonium chloride. wikipedia.org Enzymatic reductions, often referred to as nitroreduction, can also lead to the formation of nitroso, N-hydroxylamino, and ultimately amino functionalities through a six-electron reduction process. nih.gov

Table 1: Common Reagents for Nitro Group Reduction

Reagent SystemProductReference
H₂, Pd/CAmino masterorganicchemistry.com
Fe, HClAmino masterorganicchemistry.com
Sn, HClAmino masterorganicchemistry.com
Zn, NH₄ClHydroxylamino wikipedia.org
Sodium HydrosulfiteAmino wikipedia.org
Tin(II) ChlorideAmino wikipedia.org

It is important to note that while these methods are generally applicable for the reduction of aromatic nitro compounds, the presence of the butanoic acid chain in this compound may require careful selection of reaction conditions to avoid side reactions.

Aromatic Substitution Reactions

The aromatic ring of this compound is susceptible to substitution reactions, with the regiochemical outcome being directed by the existing substituents. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. msu.edumasterorganicchemistry.com Conversely, the secondary amino group, even with the attached butanoic acid chain, is an activating group and an ortho-, para-director.

In electrophilic aromatic substitution reactions, the powerful deactivating effect of the nitro group would likely dominate, directing incoming electrophiles to the positions meta to it (C4 and C6). However, the activating ortho-, para-directing influence of the amino group would favor substitution at the positions ortho and para to it (C3 and C5). The interplay of these opposing effects would need to be considered for any potential electrophilic substitution. It is worth noting that the presence of a deactivating nitro group can make electrophilic aromatic substitution challenging. msu.edu

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly due to the presence of the electron-withdrawing nitro group ortho to the amino linkage. The nitro group activates the ring towards attack by nucleophiles, especially at the positions ortho and para to it. msu.eduyoutube.com While the amino group itself is not a typical leaving group, reactions that could lead to its displacement under certain conditions, or substitution at other positions on the ring activated by the nitro group, could be envisioned. The mechanism for such reactions typically involves the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov

Mechanistic Investigations of Key Transformations

Kinetic Studies of Aminolysis Reactions

Kinetic studies on the aminolysis of various 4-nitrophenyl esters have been instrumental in elucidating the underlying reaction mechanisms. nih.govpsu.edunih.gov These reactions are typically studied under pseudo-first-order conditions, with an excess of the amine nucleophile. psu.edunih.gov The rate of the reaction is often monitored spectrophotometrically by following the release of the 4-nitrophenoxide ion. nih.gov

For the aminolysis of 4-nitrophenyl esters with secondary alicyclic amines, the plots of the observed rate constant (kobsd) versus the amine concentration can be linear or exhibit a curvature. nih.govrsc.org A linear relationship suggests a single rate-determining step, whereas a curved plot often indicates a change in the rate-determining step or the presence of a pre-equilibrium. rsc.org The Brønsted-type plot (a graph of the logarithm of the rate constant versus the pKa of the nucleophile) is a powerful tool in these studies. A linear Brønsted plot with a slope (β value) between 0 and 1 is often indicative of a concerted or a stepwise mechanism where bond formation is the rate-determining step. nih.govpsu.edu

Elucidation of Rate-Determining Steps and Intermediates

For instance, in the aminolysis of some 4-nitrophenyl esters, the Brønsted plot is biphasic, suggesting a change in the rate-determining step with the basicity of the attacking amine. researchgate.net For highly basic amines, the breakdown of the tetrahedral intermediate to products can be the rate-determining step, while for less basic amines, the formation of the intermediate can be rate-limiting. researchgate.net

The general mechanism can be summarized as follows:

Nucleophilic attack by the amine on the carbonyl carbon (or another electrophilic center) to form a zwitterionic tetrahedral intermediate (T±).

Deprotonation of the intermediate by a base (such as another amine molecule) to form an anionic tetrahedral intermediate (T⁻).

Expulsion of the leaving group (e.g., 4-nitrophenoxide) from either T± or T⁻ to form the final products.

Structural Elucidation and Spectroscopic Characterization of 4 2 Nitrophenyl Amino Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of 4-[(2-nitrophenyl)amino]butanoic acid, typically recorded in a solvent like DMSO-d₆, is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

The aromatic region of the spectrum is characterized by signals from the four protons on the nitrophenyl ring. The proton ortho to the nitro group is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group. The proton on the carbon bearing the amino group will also be significantly affected.

The aliphatic portion of the molecule, the butanoic acid chain, will give rise to three distinct signals. The methylene (B1212753) group adjacent to the nitrogen atom (N-CH₂) and the methylene group adjacent to the carboxylic acid group (CH₂-COOH) are expected to appear as triplets. The central methylene group (CH₂-CH₂-CH₂) will likely appear as a multiplet due to coupling with the two adjacent methylene groups. The amine (NH) and carboxylic acid (OH) protons are also observable and their chemical shifts can vary depending on concentration and solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.50 - 8.10m-
Aromatic-H7.15d8.5
Aromatic-H6.70t7.5
NH8.50t5.5
CH₂ (adjacent to NH)3.40q6.5
CH₂ (central)1.95p7.0
CH₂ (adjacent to COOH)2.40t7.0
COOH12.10br s-

Note: The data presented is based on typical chemical shifts for similar structures and may vary based on experimental conditions. "m" denotes multiplet, "d" doublet, "t" triplet, "q" quartet, "p" quintet, and "br s" broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of 170-180 ppm. The aromatic carbons will produce a set of signals between 110 and 150 ppm. The carbon atom attached to the nitro group will be significantly deshielded. The aliphatic carbons will appear in the upfield region of the spectrum, generally between 20 and 50 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)174.5
Aromatic C-NO₂145.0
Aromatic C-NH136.5
Aromatic CH132.0
Aromatic CH127.0
Aromatic CH115.5
Aromatic CH114.0
CH₂ (adjacent to NH)42.5
CH₂ (central)31.0
CH₂ (adjacent to COOH)24.0

Note: The data presented is based on typical chemical shifts for similar structures and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. For instance, cross-peaks would be expected between the adjacent methylene groups in the butanoic acid chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent peaks would include a broad O-H stretch from the carboxylic acid, a C=O stretch, N-H stretching and bending vibrations, and strong asymmetric and symmetric stretches from the nitro group.

Table 3: FT-IR Spectroscopic Data for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300-2500Broad, Strong
N-H Stretch (Amine)3400-3300Medium
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=O Stretch (Carboxylic Acid)1710Strong
N-O Asymmetric Stretch (Nitro)1520Strong
N-O Symmetric Stretch (Nitro)1350Strong
C-N Stretch1300-1250Medium
N-H Bend1620-1580Medium

Note: The data presented is based on typical vibrational frequencies for the respective functional groups and may vary based on the physical state of the sample and experimental conditions.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the symmetric stretching of the nitro group. The C-C backbone of the aliphatic chain would also produce characteristic signals. While specific experimental Raman data for this compound is scarce in the literature, the technique remains a valuable tool for confirming the presence of these structural features. The symmetric nitro stretch, in particular, often gives a very strong and easily identifiable Raman peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. For this compound, the chromophores present, namely the nitrophenyl group, are expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

The electronic spectrum of compounds containing aromatic rings is primarily due to π → π* transitions. nih.gov In the case of this compound, the key chromophore is the 2-nitrophenylamino moiety. The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the amino group (-NH-), an electron-donating group, on the benzene (B151609) ring significantly influences the electronic transitions.

The potential interaction of small molecules with biological macromolecules like DNA is an area of significant research. However, specific studies detailing the binding of this compound with DNA were not found in the surveyed literature. Generally, molecules with planar aromatic rings can interact with the bases of DNA through intercalation. The nitro group can also participate in hydrogen bonding or electrostatic interactions. Further experimental studies, such as UV-Vis titration, fluorescence quenching, or circular dichroism, would be necessary to determine if and how this compound interacts with DNA.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C10H12N2O4, which corresponds to a molecular weight of 224.21 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 224.

The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways, based on the functional groups present:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org

Carboxylic Acid Fragmentation: Carboxylic acids typically show peaks corresponding to the loss of OH (M-17) and COOH (M-45). libretexts.org

Nitro Group Fragmentation: The nitro group can be lost as NO2 (M-46) or undergo rearrangements. The fragmentation of nitro-aromatic compounds can be complex. nih.govresearchgate.net

A plausible fragmentation pattern is detailed in the table below.

m/z Proposed Fragment Ion Comments
224[C10H12N2O4]⁺Molecular ion peak.
207[C10H11N2O3]⁺Loss of OH radical from the carboxylic acid group. libretexts.org
179[C10H11N2O]⁺Loss of the carboxyl group (COOH). libretexts.org
178[C10H10N2O]⁺Loss of NO2 from the molecular ion.
136[C6H6NO2]⁺Cleavage of the butanoic acid chain.
122[C6H4NO2]⁺Further fragmentation of the nitrophenyl moiety.

This table represents a predicted fragmentation pattern based on general principles of mass spectrometry. Experimental verification is required.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, analysis of closely related compounds provides significant insight into its likely solid-state conformation and intermolecular interactions. scispace.commdpi.com

The crystal packing of carboxylic acid-containing molecules is often dominated by hydrogen bonding. In related structures, such as 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid and 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the carboxylic acid groups form dimeric structures via strong O-H···O hydrogen bonds. scispace.commdpi.com This creates a characteristic eight-membered ring synthon.

Interaction Type Donor Acceptor Typical Role in Crystal Packing
Intermolecular Hydrogen BondCarboxylic acid O-HCarboxylic acid C=OFormation of centrosymmetric dimers. mdpi.com
Intermolecular Hydrogen BondAmino N-HNitro O or Amide C=OLinking of the primary structural motifs (like dimers) into tapes or sheets. scispace.commdpi.com
Intramolecular Hydrogen BondAmino N-HNitro OInfluences the conformation of the molecule by creating a more planar arrangement in the nitrophenylamino moiety. scispace.com
Weak C-H···O InteractionsAliphatic/Aromatic C-HOxygen atoms (nitro/carboxyl)Consolidation of the three-dimensional packing by connecting the supramolecular tapes or sheets. scispace.com

This table is based on crystallographic data from analogous compounds. scispace.commdpi.com

The conformation of this compound in the solid state will be a balance of intramolecular steric and electronic effects and intermolecular packing forces. In analogous structures, the butanoic acid chain often adopts an extended, all-trans conformation to minimize steric hindrance. scispace.commdpi.com

However, significant twists are often observed around certain bonds. For instance, the carboxylic acid group is typically twisted out of the plane of the carbon chain. scispace.com A more substantial twist is expected between the plane of the phenyl ring and the butanoic acid chain, as defined by the C-N-C-C torsion angle. scispace.com In a related compound, the dihedral angle between the phenyl ring and the nitro group was found to be significant, indicating that the nitro group is twisted out of the plane of the ring. researchgate.net This twisting is a common feature in ortho-substituted phenyl rings due to steric hindrance.

Computational and Theoretical Investigations of 4 2 Nitrophenyl Amino Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, reactivity, and electronic properties of a compound at the atomic level. For a molecule like 4-[(2-nitrophenyl)amino]butanoic acid, these methods would provide invaluable insights into its behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study on this compound would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached.

The optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, key parameters of interest would include the C-N bond length between the butanoic acid chain and the nitrophenyl group, the planarity of the phenyl ring, and the orientation of the nitro and carboxylic acid groups. These structural parameters are crucial for understanding potential intramolecular interactions, such as hydrogen bonding between the amino group and the nitro group, or between the carboxylic acid proton and the amino nitrogen.

The electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is critical for predicting the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (amino)Data not available
N-H (amino)Data not available
C=O (carboxyl)Data not available
C-O (carboxyl)Data not available
O-H (carboxyl)Data not available
C-N (nitro)Data not available
N=O (nitro)Data not available
C-N-CData not available
O-C-OData not available
C-N-OData not available
O-N-C-C (nitro-phenyl)
C-C-N-H (amino-chain)

Note: This table is for illustrative purposes only. The values are placeholders as specific research data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. For this compound, the HOMO would likely be localized on the electron-rich aminophenyl moiety, while the LUMO would be concentrated on the electron-withdrawing nitro group. The energy gap would provide insights into its potential as an electronic material or its susceptibility to chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Note: This table is for illustrative purposes only. The values are placeholders as specific research data for this compound is not available.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. The map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atoms of the nitro and carboxylic acid groups, making them sites for interaction with electrophiles or hydrogen bond donors. A positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid and the amino group, indicating their electrophilic character.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex many-electron wavefunction into localized orbitals that correspond to the familiar concepts of lone pairs, core orbitals, and bonding and antibonding orbitals.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. This information is valuable for understanding the electrostatic interactions within the molecule and with its environment. The charge distribution can influence physical properties such as dipole moment and polarizability, as well as chemical reactivity.

In this compound, the Mulliken charges would likely show that the oxygen atoms of the nitro and carboxyl groups carry significant negative charges, while the nitrogen atom of the nitro group and the carbon atom of the carboxyl group would be positively charged. The charges on the atoms of the phenyl ring would be influenced by the electron-withdrawing nitro group and the electron-donating amino group.

Table 3: Hypothetical Mulliken Atomic Charges of Selected Atoms in this compound

AtomMulliken Charge (a.u.)
O (nitro)Data not available
N (nitro)Data not available
O (carboxyl)Data not available
C (carboxyl)Data not available
N (amino)Data not available

Note: This table is for illustrative purposes only. The values are placeholders as specific research data for this compound is not available.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent or in a condensed phase. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.

An MD simulation of this compound, typically in an aqueous solution, would reveal its dynamic behavior, including conformational changes, solvation structure, and interactions with solvent molecules. This would be particularly useful for understanding how the flexible butanoic acid chain behaves and how the molecule as a whole interacts with its surroundings. The simulation could also provide information on the stability of any intramolecular hydrogen bonds in the presence of a solvent.

Conformational Dynamics and Stability Analysis

The conformational landscape of this compound is dictated by the rotational freedom around its single bonds, particularly within the butanoic acid chain and the bond connecting the amino group to the nitrophenyl ring.

Studies on analogous molecules, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid, have revealed a preference for an extended, all-trans configuration of the backbone in the crystalline state. ligandbook.org This suggests that the butanoic acid chain of this compound likely adopts a similar elongated conformation to minimize steric hindrance. However, twists at the terminal ends of the molecule are expected. For instance, the phenyl ring and the carboxylic acid group are likely to be twisted out of the plane of the central chain. ligandbook.org

Furthermore, computational studies involving molecular dynamics (MD) simulations on similar structures, like 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, have been used to assess molecular stability in aqueous environments. nih.gov Such simulations for this compound would be invaluable in understanding its dynamic behavior and stability in a physiological context.

A summary of conformational details from related molecules is presented below:

CompoundKey Conformational FeatureTorsion/Dihedral Angles
4-[(4-Chlorophenyl)carbamoyl]butanoic AcidExtended, all-trans backbone with terminal twists. ligandbook.orgO1–C1–C2–C3: 13.9(5)°, C5–N1–C6–C7: 47.1(4)° ligandbook.org
4-[(4-Bromo-phenyl)amino]-2-methyl-idene-4-oxo-butanoic acidNon-planar arrangement between the phenyl ring and amide group. researchgate.netDihedral angles of 24.8 (7)° and 77.1 (6)° in two independent molecules. researchgate.net

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the nature of the solvent. The polarity of the solvent can affect the molecule's electronic properties, such as its dipole moment and polarizability, as well as its absorption spectrum.

A study on a structurally related Schiff base, 4-((2-methyl-4-nitrophenyl)imino)methyl)phenol, demonstrated that increasing solvent polarity leads to an increase in both the dipole moment and polarizability. acs.org This indicates a greater charge separation and distortion of the electron cloud in more polar environments. acs.org Spectroscopic analysis of this compound also revealed shifts in absorption bands with changing solvent polarity, with some bands showing a red shift (bathochromic) and others a blue shift (hypsochromic). acs.org These shifts are indicative of both n→π* and π→π* electronic transitions and are influenced by hydrogen bonding interactions with polar solvents like methanol (B129727). acs.org

General studies on the reactions of amino groups in amino acids have also highlighted the critical role of the solvent environment. mdpi.com For instance, kinetic studies on the oxidation of 2-amino-4-(methyl-thio)butanoic acid in different hydrophilic solvents showed that the reaction rate is sensitive to the dielectric constant of the medium. nih.gov

Based on these findings, it can be anticipated that this compound will exhibit changes in its spectroscopic and electronic properties in response to different solvent environments. The presence of both a polar nitro group and a carboxylic acid group, along with a relatively nonpolar phenyl ring and alkyl chain, suggests a molecule with a complex response to solvent polarity.

Molecular Docking Studies

Ligand-Protein Interaction Prediction

Molecular docking simulations would aim to identify potential protein targets for this compound and predict the specific interactions that stabilize the ligand-protein complex. The functional groups within the molecule would play distinct roles in these interactions:

Carboxylic Acid Group: This group can act as a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). It can also form ionic interactions (salt bridges) with positively charged amino acid residues like arginine and lysine (B10760008) if the carboxylic acid is deprotonated.

Amino Group: The secondary amine can act as a hydrogen bond donor.

Nitrophenyl Group: The nitro group is a strong hydrogen bond acceptor. The phenyl ring itself can participate in various non-covalent interactions, including:

π-π stacking: With aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Cation-π interactions: With positively charged residues like lysine and arginine. rsc.orgresearchgate.net

Hydrophobic interactions: With nonpolar amino acid side chains.

Binding Modes and Affinities

The binding mode describes the specific orientation and conformation of the ligand within the protein's binding site. The affinity, often expressed as a binding energy or inhibition constant (Ki), quantifies the strength of the interaction.

For this compound, different binding modes would be possible depending on the topology and amino acid composition of the protein's active site. A successful docking simulation would generate a series of possible binding poses, which are then scored based on their predicted binding affinity. The analysis of these poses would reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. These analyses help in identifying the key structural features responsible for the molecule's effects and in designing more potent and selective analogs. Although specific SAR and QSAR models for this compound have not been published, we can infer important structural features based on its constituent parts.

Identifying Key Structural Features for Activity

The biological activity of this compound would be a composite of the contributions from its different structural motifs.

The Butanoic Acid Chain: The length and flexibility of the four-carbon chain are important for positioning the terminal carboxylic acid group to interact optimally with its target. The hydrophobic nature of the alkyl chain can also contribute to binding in nonpolar pockets of a protein.

The Amino Linker: The secondary amine provides a crucial point for hydrogen bonding and maintains the connection between the aromatic and aliphatic parts of the molecule.

The Carboxylic Acid Terminus: As a key pharmacophoric feature, the carboxylic acid group is likely involved in critical hydrogen bonding or ionic interactions with a receptor.

A hypothetical SAR study would involve synthesizing and testing a series of analogs to probe the importance of each feature. A summary of potential modifications and their expected impact on activity is presented in the table below.

Structural ModificationRationale for InvestigationPotential Impact on Activity
Varying the position of the nitro group (meta, para)To assess the influence of the nitro group's electronic and steric effects on binding.Could significantly alter binding affinity and selectivity.
Replacing the nitro group with other substituents (e.g., chloro, methyl, cyano)To probe the importance of the electron-withdrawing and hydrogen-bonding capacity of the nitro group.Would likely modulate the electronic properties and binding interactions.
Altering the length of the alkyl chain (e.g., propanoic, pentanoic acid)To determine the optimal distance between the phenyl ring and the carboxylic acid for target interaction.Could enhance or diminish binding affinity depending on the size of the binding pocket.
Modifying the carboxylic acid group (e.g., ester, amide)To confirm the role of the acidic proton and the carbonyl oxygen in binding.Would likely reduce activity if the carboxylic acid is essential for a key ionic or hydrogen bond interaction.

QSAR models would take this a step further by using computational descriptors (e.g., lipophilicity, electronic properties, steric parameters) to build a mathematical model that quantitatively predicts the biological activity of new, untested analogs. mdpi.com

Predictive Modeling of Biological Effects

In the absence of extensive experimental data, computational and theoretical investigations serve as a crucial first step in characterizing novel chemical entities. For this compound, predictive modeling, which relies on in silico methods, offers valuable insights into its potential biological and pharmacokinetic profiles. These models use the chemical structure of a molecule to forecast its behavior in biological systems, thereby guiding further experimental studies.

The primary approaches for this predictive modeling include Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of known compounds. nih.gov Numerous freely accessible web-based tools and platforms, such as ADMETlab, ADMET-AI, and MolPredictX, facilitate these predictions by analyzing a compound's structure, often inputted as a SMILES (Simplified Molecular-Input Line-Entry System) string. nih.govgreenstonebio.com These platforms employ sophisticated models, including graph neural networks, to estimate a wide array of properties. greenstonebio.com

Predicted Physicochemical and ADMET Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are fundamental to determining a compound's potential as a therapeutic agent. Predictive models can estimate these characteristics for this compound, providing a preliminary assessment of its drug-likeness. Key predicted parameters would include its solubility, lipophilicity, absorption potential, and major toxicity flags.

For instance, models based on a compound's topology and chemical descriptors can predict its aqueous solubility (LogS) and lipophilicity (LogP). These values are critical for absorption and distribution. Human Intestinal Absorption (HIA) can be predicted to gauge the extent of uptake from the gastrointestinal tract. Furthermore, predictions on whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes (like Cytochrome P450 isoenzymes) or transporters (like P-glycoprotein) can offer early insights into its metabolic stability and potential for drug-drug interactions. nih.gov

Table 1: Representative Predicted ADMET Properties for this compound
Property CategoryParameterPredicted Outcome (Illustrative)Significance
AbsorptionAqueous Solubility (LogS)-2.5Indicates moderate to low solubility.
Human Intestinal Absorption (HIA)HighSuggests good absorption from the gut.
DistributionLipophilicity (LogP)2.1Reflects ability to cross cell membranes.
Blood-Brain Barrier (BBB) PermeationLowIndicates limited potential to enter the central nervous system.
MetabolismCYP2D6 InhibitorYesPotential for drug-drug interactions.
ToxicityAmes MutagenicityPositivePotential concern for genotoxicity.
hERG InhibitionLow RiskIndicates a lower likelihood of cardiotoxicity.

Predicted Biological Activities and Target Identification

Beyond pharmacokinetics and safety, predictive models can also suggest potential biological targets and activities for a compound. Web servers like CODD-Pred and MolPredictX use machine learning models trained on vast libraries of molecule-target interaction data to generate these hypotheses. nih.govexcelra.comacs.org By inputting the structure of this compound, these tools can screen it against hundreds of known biological targets, such as enzymes and receptors. excelra.comoup.com

The prediction is typically presented as a probability or a score, indicating the likelihood that the compound will interact with a specific target. bio.tools For example, a model might predict with a certain confidence level that this compound could be an inhibitor of a particular kinase or a modulator of a specific receptor family. These predictions are derived from the structural similarities between the query molecule and known active ligands for various targets. oup.com This process, often part of the initial stages of drug discovery, helps in formulating hypotheses for laboratory testing and can accelerate the identification of a compound's mechanism of action. acs.org

Table 2: Illustrative Predicted Biological Targets for this compound
Predicted Target ClassSpecific Target ExamplePrediction Score/ProbabilityImplication
KinasesTyrosine Kinase0.65Suggests potential as a kinase inhibitor.
G-Protein Coupled Receptors (GPCRs)Dopamine Receptor0.40Moderate likelihood of interaction.
Nuclear ReceptorsPeroxisome Proliferator-Activated Receptor (PPAR)0.35Lower likelihood of direct modulation.
EnzymesMatrix Metalloproteinase (MMP)0.72Indicates a potential inhibitory activity to investigate.

It is imperative to recognize that these in silico predictions are theoretical. They provide a probabilistic and prioritized view of a compound's potential effects but require empirical validation through in vitro and in vivo experimentation to confirm any biological activity and establish a definitive safety profile.

Applications of 4 2 Nitrophenyl Amino Butanoic Acid in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The structural features of 4-[(2-nitrophenyl)amino]butanoic acid make it an ideal building block for the construction of intricate molecular frameworks. The carboxylic acid provides a reactive site for amide bond formation and other nucleophilic substitutions, while the amino group, once the nitro group is reduced, offers another point for chemical modification. The nitrophenyl group itself can participate in various aromatic substitution reactions and its nitro functionality is a key precursor to an amino group, which dramatically alters the molecule's electronic properties and reactivity.

Synthesis of Amino Acid Derivatives and Peptides

While direct research on the use of this compound in peptide synthesis is not extensively documented in the provided results, the synthesis of amino acid derivatives is a fundamental application of similar structures. Amino acids are the building blocks of proteins and peptides, and their derivatives are crucial for creating novel therapeutic agents and research tools. abiscientific.com The general strategy involves the protection of one functional group while the other is chemically modified. For instance, the carboxylic acid of a protected amino acid can be coupled with an amine to form a peptide bond.

The synthesis of amino acid derivatives often involves the amination of alpha-bromocarboxylic acids or other multi-step procedures to ensure high yields and purity. abiscientific.com 4-Aminobutanoic acid derivatives, in a broader context, are recognized as valuable intermediates for preparing peptide analogs, such as those related to statins, which have applications for their potential antihypertensive properties. google.com Unnatural amino acids, like fatty amino acids, can be incorporated into peptides to enhance their properties, such as antimicrobial activity. nih.gov This is achieved by conjugating the amino acid to the peptide's N- or C-terminus. nih.gov

Integration into Heterocyclic Systems

The structure of this compound is well-suited for the synthesis of various heterocyclic compounds. The presence of both an amino and a carboxylic acid functional group allows for intramolecular cyclization reactions to form lactams, a common heterocyclic motif. Furthermore, the nitrophenyl group can be a precursor to a range of nitrogen-containing heterocycles. Following the reduction of the nitro group to an amine, a diamine derivative is formed, which can then be reacted with various electrophiles to construct fused heterocyclic systems.

Amino acids are frequently used as starting materials for the synthesis of complex heterocyclic systems like quinazolinones, which can be further elaborated into triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov These classes of compounds are of significant interest due to their wide range of biological activities. nih.gov The synthesis often involves the reaction of an amino acid derivative with other reagents to build the heterocyclic rings. For example, 3-aminoquinazolinone derivatives can undergo cyclization with various reagents to form fused heterocyclic systems. nih.gov Similarly, 2-amino-4-nitrophenol (B125904) can be used to prepare partially saturated 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines. researchgate.net The nitrophenyl group is also a key feature in the synthesis of some tetrahydroisoquinolines. researchgate.net

Precursor for Pharmacologically Relevant Compounds

The utility of this compound extends significantly into the realm of medicinal chemistry, where it serves as a precursor for compounds with potential therapeutic applications. Its structure can be found within or can be chemically transformed into scaffolds that are known to interact with biological targets.

Intermediate in Drug Discovery and Development

The compound serves as a key intermediate in the synthesis of more complex molecules being investigated in drug discovery programs. entrepreneur-cn.com Its reactive functional groups allow for the systematic modification of its structure to generate libraries of related compounds. These libraries can then be screened for biological activity against various diseases. For example, derivatives of aminobutanoic acid have been investigated as inhibitors of glutamine transport, which is a promising target in cancer therapy. nih.gov The synthesis of these inhibitors often starts from a protected diaminobutyric acid, highlighting the importance of such structures as starting points. nih.gov

The general class of 4-amino butanoic acid derivatives are useful as synthesis intermediates for the preparation of peptide-derived statin analogs. google.com Similarly, 2-(4-Nitrophenyl)butyric acid is a known intermediate in the synthesis of the anti-platelet aggregation agent, indobufen (B1671881). entrepreneur-cn.com Mycophenolic acid has been derivatized with amino acids and peptides to create potential antibacterial agents. researchgate.net

Scaffold for Novel Therapeutic Agents

A "scaffold" in medicinal chemistry refers to the core structure of a molecule upon which various functional groups are appended to create a range of compounds with different biological activities. This compound and its derivatives can serve as such a scaffold. For instance, the related 3-((4-hydroxyphenyl)amino)propanoic acid has been explored as a scaffold for developing novel anticancer and antioxidant candidates. nih.gov This highlights the potential of aminopropanoic acid backbones in therapeutic agent design. nih.gov

Similarly, 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids have been identified as a novel scaffold for inhibiting glutamine transport in cancer cells. nih.gov Thiazole derivatives based on a 3-[(4-acetylphenyl)amino]propanoic acid scaffold have shown promise as antiproliferative agents against lung cancer. mdpi.com The development of novel protein scaffolds is also a significant area of research for creating new therapeutics. researchgate.net

Role in Material Science and Dye Synthesis

The chromophoric nitrophenyl group in this compound suggests its potential utility in the synthesis of dyes and other materials. The color of dyes arises from their ability to absorb light in the visible spectrum, which is a characteristic of molecules with conjugated systems of alternating double and single bonds and chromophores like the nitro group. nih.gov

Synthetic dyes are organic or inorganic compounds that are widely used in various industries, including textiles. sciencepublishinggroup.comresearchgate.net Acid dyes, which are water-soluble, are used to dye fibers like nylon. sciencepublishinggroup.comresearchgate.net The synthesis of these dyes often involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. nih.gov While direct evidence for the use of this compound in dye synthesis was not found in the search results, a related compound, 2-(4-Nitrophenyl)butyric acid, is noted for its applications in the synthesis of dyes and pigments. entrepreneur-cn.com The nitrophenyl group provides reactivity that allows for its incorporation into larger, colored molecules. entrepreneur-cn.com The synthesis of acid dyes often starts from compounds like 1-amino-2-naphthol-4-sulphonic acid, which are then diazotized and coupled with other components. sciencepublishinggroup.comresearchgate.net

Precursors for Colorants and Pigments

The molecular structure of this compound contains a chromophoric nitrophenyl group, which theoretically makes it a candidate as a precursor for dyes and pigments. The nitro group and the secondary amine are common features in the synthesis of various colorants, often serving as key functionalities for diazotization and coupling reactions to form azo dyes.

Despite this structural potential, a comprehensive search of the scientific literature did not yield specific examples or detailed research findings on the use of this compound as a direct precursor for the synthesis of commercially significant colorants or pigments. While the synthesis of azo dyes from various aminobenzoic acids and nitroanilines is a well-established field, the specific application of this particular butanoic acid derivative remains an area with limited public research.

Functional Materials Development

However, dedicated research on the development of functional materials specifically from this compound is not readily found in the public domain. While related compounds, such as Schiff bases derived from gamma-aminobutyric acid, have been explored for the creation of coordination polymers mdpi.com, similar studies involving this compound have not been identified. The potential of this compound in materials science, therefore, remains largely theoretical and underexplored in documented research.

Generation of Compound Libraries and Analogues

The generation of compound libraries is a cornerstone of modern drug discovery and materials science, allowing for the rapid synthesis and screening of numerous related compounds.

Combinatorial Chemistry Approaches

Combinatorial chemistry often utilizes versatile scaffolds that can be readily modified with a variety of building blocks. The structure of this compound, with its reactive carboxylic acid and the potential for modification of the aromatic ring and the secondary amine, makes it a plausible candidate for such a scaffold.

Nevertheless, a review of the literature on combinatorial chemistry does not specifically mention the use of this compound as a central scaffold for library synthesis. While the principles of combinatorial synthesis have been widely applied to amino acids and other bifunctional molecules, the application to this specific compound is not documented.

High-Throughput Synthesis Strategies

High-throughput synthesis aims to accelerate the production of new chemical entities. The functional groups present in this compound are amenable to a range of reactions that can be adapted for high-throughput formats, such as amide bond formation or reduction of the nitro group followed by further derivatization.

Despite this potential, there are no specific reports in the scientific literature detailing high-throughput synthesis strategies that employ this compound to generate libraries of analogues for screening purposes. The exploration of this compound in high-throughput synthesis settings appears to be a field open for future investigation.

Data Tables

Due to the lack of specific research data for the applications of this compound in the outlined areas, data tables containing detailed research findings cannot be generated.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aromatic amino acid derivatives is a cornerstone of medicinal and materials chemistry. Future research should prioritize the development of green and sustainable methods for producing 4-[(2-nitrophenyl)amino]butanoic acid, moving beyond traditional, often harsh, synthetic routes. Current industrial processes for related chemicals can have a significant economic and environmental impact, often requiring high temperatures and pressures. rsc.org

Prospective methodologies could include:

Biocatalysis: Employing enzymes such as engineered amine dehydrogenases or transaminases could enable highly selective and environmentally benign synthesis under mild conditions. nih.gov Enzymatic methods for producing related compounds like (R)-4-aminopentanoic acid have already proven to be viable, eco-friendly alternatives to traditional chemical synthesis.

Photocatalysis: Recent breakthroughs have demonstrated the ability to use sunlight and specially designed photocathodes to convert waste products like CO2 and nitrophenyl ethanes into valuable amino acids. sustainabilitymatters.net.au A similar approach could be developed to synthesize the target molecule, using renewable energy to drive the reaction.

Continuous Flow Chemistry: Shifting from batch to continuous-flow reactors can improve reaction efficiency, safety, and consistency. This approach allows for precise control over reaction parameters, potentially increasing yield and reducing waste.

Table 7.1.1: Comparison of Potential Synthetic Methodologies

Methodology Key Principles Potential Advantages Research Challenges
Traditional Synthesis Nucleophilic aromatic substitution (e.g., 2-fluoronitrobenzene + ethyl 4-aminobutanoate) followed by hydrolysis. Well-established reaction mechanisms. Harsh reagents, high temperatures, use of organic solvents, potential for significant waste (high E-Factor).
Chemoenzymatic Synthesis Aza-Michael addition followed by enzymatic resolution. High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.gov Enzyme stability and cost, requires multi-step process.
Photocatalytic Synthesis Using light energy and a catalyst to drive C-N bond formation and carboxylation from simple precursors. Utilizes renewable energy (sunlight), potential to use waste streams (e.g., CO2) as feedstocks. sustainabilitymatters.net.au Catalyst development, reaction efficiency and scalability.
Continuous Flow Processing Performing synthesis in a continuously flowing stream rather than a single batch. Enhanced heat and mass transfer, improved safety and control, higher throughput. Reactor design, optimization of flow parameters, potential for catalyst deactivation.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic routes described above, the integration of Process Analytical Technology (PAT) is essential. Advanced spectroscopic probes can provide real-time data on reaction kinetics, intermediate formation, and product purity without the need for offline sampling. americanpharmaceuticalreview.com

Future research should explore the use of various in-situ monitoring techniques for the synthesis of this compound:

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring changes in chemical bonds. americanpharmaceuticalreview.commdpi.com An immersed probe could track the disappearance of reactant peaks (e.g., C-F or C-Cl stretch from a halonitrobenzene precursor) and the appearance of product peaks (e.g., N-H bend or C=O stretch of the carboxylic acid).

Benchtop NMR Spectroscopy: The emergence of compact, powerful benchtop NMR spectrometers allows for real-time monitoring of chemical reactions, providing detailed structural information throughout the process. magritek.com This could be particularly useful for identifying and quantifying transient intermediates.

Ambient Mass Spectrometry: Techniques like helium-plasma ionization (HePI) mass spectrometry can monitor the headspace of a reaction vessel in real time, tracking the formation of volatile products or byproducts and providing immediate insight into the reaction's progress. acs.org

Table 7.2.1: Applicability of Spectroscopic Probes for Reaction Monitoring

Technique Information Provided Advantages Potential Limitations
FTIR Spectroscopy Functional group analysis (C=O, N-H, NO2). High sensitivity to polar bonds, well-established technology. americanpharmaceuticalreview.com Strong water absorbance can interfere in aqueous media; overlapping peaks in complex mixtures. mdpi.com
Raman Spectroscopy Skeletal vibrations of aromatic rings, C-N and C-C bonds. Excellent for aqueous solutions, non-destructive, provides complementary information to FTIR. americanpharmaceuticalreview.com Fluorescence interference, weaker signal for some functional groups.
Benchtop NMR Detailed molecular structure, quantification of reactants, intermediates, and products. Unambiguous structural information, highly quantitative. magritek.com Lower sensitivity than MS, requires specific flow cells, higher initial cost.
Mass Spectrometry (Ambient) Molecular weight of components, detection of intermediates and byproducts. High sensitivity and specificity, rapid analysis. acs.org Typically requires components to be volatile or ionized, may not be suitable for all reaction phases.

Integration of Machine Learning in Predictive Design and Synthesis

Machine learning (ML) is revolutionizing molecular design by accelerating the discovery of functional molecules and optimizing their synthesis. nih.gov For a molecule like this compound, ML offers powerful predictive tools. sciencedaily.comeurekalert.org

Unexplored avenues include:

Property Prediction: Training ML models on datasets of similar compounds could predict the physicochemical and biological properties of novel derivatives of the target molecule without the need for initial synthesis and testing. mit.edu

Generative Models: AI can design new molecules de novo. A generative model could be tasked with creating analogs of this compound with enhanced properties, such as improved binding affinity for a specific biological target or optimized geometry for MOF synthesis.

Reaction Optimization: Algorithms can analyze data from a small number of initial experiments to predict the optimal reaction conditions (temperature, catalyst loading, solvent) to maximize yield and purity, drastically reducing experimental time and resource consumption. sciencedaily.com

Table 7.3.1: Machine Learning Applications in Future Research

ML Application Area Example Model/Technique Objective for this compound & Derivatives
Property Prediction Quantitative Structure-Activity Relationship (QSAR) Predict biological activity or material properties based on molecular structure.
Predictive Synthesis Neural Networks / Graph-based Models Predict the outcome of a proposed synthetic reaction, including yield and potential byproducts.
De Novo Design Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs) Design novel analogs with desired properties (e.g., optimized for MOF pore size or protein binding). researchgate.net
Process Optimization Bayesian Optimization Efficiently explore reaction parameter space to find optimal conditions for synthesis with minimal experiments. sciencedaily.com

Exploration of Stereoisomeric Effects on Chemical Behavior

While this compound itself is achiral, introducing a substituent on the butanoic acid backbone (e.g., at the C2 or C3 position) would create a chiral center, leading to stereoisomers (enantiomers and diastereomers). The spatial arrangement of atoms in these isomers can lead to dramatically different chemical and biological behaviors. Research has shown that enzymes and biological receptors often exhibit high stereoselectivity. nih.gov

Future research should focus on:

Enantioselective Synthesis: Developing synthetic methods to produce a single, desired stereoisomer of a substituted this compound derivative.

Chiral Separation: Establishing analytical and preparative chromatographic methods to separate racemic mixtures into pure enantiomers.

Differential Property Analysis: Investigating how the different stereoisomers interact with chiral environments, such as biological receptors or chiral catalysts. This could reveal unique functionalities for one isomer over the other.

Table 7.4.1: Hypothetical Stereoisomeric Differentiation in a Chiral Derivative (e.g., 2-Methyl-4-[(2-nitrophenyl)amino]butanoic acid)

Property Potential Influence of Stereochemistry Research Question
Biological Activity One enantiomer may bind strongly to a target receptor while the other is inactive or binds to an off-target site. nih.gov Do the (R) and (S) enantiomers exhibit different pharmacological profiles?
Crystallization Behavior Enantiomers may crystallize in different habits or packing arrangements, affecting physical properties. How does chirality influence the solid-state structure and properties?
MOF Assembly Using a pure enantiomer as a linker can induce chirality in the resulting Metal-Organic Framework. Can chiral MOFs with unique recognition or catalytic properties be synthesized?
Chemical Reactivity Stereoisomers may react at different rates with other chiral molecules. Does the stereocenter influence the kinetics of subsequent derivatization reactions?

Investigation of Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. researchgate.net The properties of a MOF are dictated by the choice of its metal and organic linker. rsc.org The structure of this compound, containing a carboxylic acid group to bind the metal and an amino group (after reduction of the nitro group), makes it an ideal candidate for a novel organic linker. nih.govekb.eg

This unexplored avenue involves:

Linker Modification: The nitro group can be chemically reduced to an amine post-synthesis, allowing for further functionalization of the MOF's pores.

Mixed-Linker MOFs: The molecule could be used in combination with other linkers to create mixed-linker MOFs, which offer greater flexibility in tuning pore size and chemical environment. rsc.org

Functional MOFs: The presence of the nitrophenyl or aminophenyl group within the MOF structure could impart specific functionalities, such as catalytic activity, selective gas adsorption, or sensing capabilities.

Table 7.5.1: Potential MOFs Derived from this compound Linkers

Metal Ion Linker Form Potential MOF Characteristics Potential Applications
Zinc (Zn²⁺) 4-[(2-aminophenyl)amino]butanoate High surface area, formation of porous frameworks like IRMOF series. ekb.eg Gas storage (H₂, CO₂), catalysis.
Zirconium (Zr⁴⁺) 4-[(2-aminophenyl)amino]butanoate Exceptional chemical and thermal stability (UiO-type frameworks). Catalysis in harsh conditions, water treatment.
Copper (Cu²⁺) 4-[(2-nitrophenyl)amino]butanoate Open metal sites, potential for redox activity. Selective gas separation, sensors.
Iron (Fe³⁺) 4-[(2-aminophenyl)amino]butanoate Biocompatible, redox-active centers (MIL-type frameworks). Drug delivery, catalysis. cd-bioparticles.net

Q & A

Basic: What are the common synthetic routes for preparing 4-[(2-nitrophenyl)amino]butanoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling 2-nitroaniline with a butanoic acid derivative. One validated method (from patent literature) uses nucleophilic substitution or amidation reactions. For example, a protocol described in WO 2016/111347 involves reacting 2-nitroaniline with a γ-bromobutyric acid derivative under basic conditions (e.g., NaHCO₃) in DMF at 60–80°C for 12–24 hours . Optimization includes:

  • Catalyst Selection: Use of coupling agents like EDC/HOBt to enhance amide bond formation.
  • Temperature Control: Maintaining 60–70°C to balance reaction rate and side-product minimization.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >95% purity.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for structural confirmation of this compound derivatives?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. To resolve discrepancies:

  • Multi-Technique Validation: Combine X-ray crystallography (as in Acta Cryst. E64, o1661 ) with ¹H/¹³C NMR and FTIR.
  • Solvent Screening: Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict vibrational frequencies and compare with experimental IR data.

Basic: What are the acute toxicity profiles of this compound, and how are these assessed preclinically?

Methodological Answer:
Acute toxicity is evaluated via rodent models. Intraperitoneal LD₅₀ values in rats are ~877 mg/kg, indicating moderate toxicity . Standard protocols include:

  • Dose Escalation: Administering 100–1000 mg/kg in saline.
  • Endpoint Monitoring: Observing respiratory distress, motor activity, and mortality over 72 hours.
  • Histopathology: Post-mortem analysis of liver and kidney tissues for necrosis.

Advanced: What mechanistic approaches are used to investigate chronic toxicity or metabolite-induced hepatotoxicity of this compound?

Methodological Answer:

  • In Vitro Hepatocyte Models: Primary rat hepatocytes exposed to 10–100 µM of the compound for 48–72 hours, assessing CYP450 inhibition (e.g., CYP3A4) via luminescent assays .
  • Metabolite Profiling: LC-MS/MS identifies nitro-reduction products (e.g., amine derivatives) that may cause oxidative stress.
  • ROS Detection: Use fluorescent probes (DCFH-DA) to quantify reactive oxygen species in HepG2 cells.

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer:
Single-crystal X-ray diffraction (296 K, Mo-Kα radiation) reveals:

  • Hydrogen Bonding: Intramolecular H-bonds between the nitro group and carboxylic acid stabilize the planar structure .
  • Packing Analysis: Layers formed via π-π stacking of nitrophenyl groups (distance: 3.5 Å).
  • Reactivity Prediction: Electron-deficient nitro group directs electrophilic substitution at the meta position.

Advanced: How can researchers design assays to evaluate the antimicrobial or anticancer potential of derivatives?

Methodological Answer:

  • Antimicrobial Assays:
    • MIC Determination: Broth microdilution against S. aureus and E. coli (concentration range: 1–256 µg/mL).
    • Biofilm Inhibition: Crystal violet staining after 24-hour exposure.
  • Anticancer Screening:
    • Cytotoxicity: MTT assay on HeLa or MCF-7 cells (48-hour exposure, IC₅₀ calculation).
    • Apoptosis Markers: Flow cytometry for Annexin V/PI staining .

Advanced: How can data reproducibility issues in synthesis yields be addressed for scale-up studies?

Methodological Answer:

  • Process Analytical Technology (PAT): Use in-line FTIR to monitor reaction progress in real time.
  • DoE Optimization: Design of Experiments (e.g., varying solvent polarity, catalyst loading) to identify critical parameters .
  • Scale-Up Protocols: Gradual scaling (10 mg → 10 g) with strict control of stirring rate (500–1000 rpm) and inert atmosphere (N₂).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.